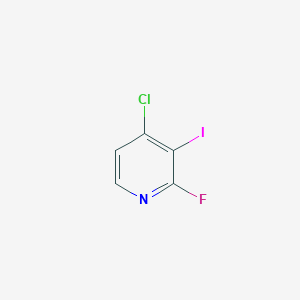

4-Chloro-2-fluoro-3-iodopyridine

Description

Overview of Pyridine (B92270) Heterocycle Significance in Chemical Research

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a multitude of natural products, pharmaceuticals, and functional materials. rsc.orgnih.govchemijournal.com Its unique electronic properties, including basicity, hydrogen bond-forming capability, and ability to act as a bioisostere for other functional groups, make it a privileged scaffold in drug discovery and development. rsc.org The pyridine nucleus is a core component in over 7,000 existing medicinal compounds and is found in essential biomolecules like vitamins. rsc.orgnih.gov The presence of the nitrogen atom in the ring influences the molecule's reactivity, often making it prone to nucleophilic substitution, which is a key strategy in the synthesis of complex molecular architectures. nih.gov This inherent reactivity and biological relevance have cemented the pyridine heterocycle's position as a critical building block in medicinal chemistry and material science. bohrium.com

The Unique Role of Halogenated Pyridines as Synthetic Intermediates

The introduction of halogen atoms onto the pyridine ring dramatically expands its synthetic utility, transforming it into a versatile intermediate for a wide range of chemical transformations. eurekalert.org Halogenated pyridines are particularly valuable starting materials for nucleophilic substitution and cross-coupling reactions, which are fundamental processes in modern organic synthesis. eurekalert.orgresearchgate.net The nature and position of the halogen atoms on the pyridine ring allow for regioselective functionalization, a crucial aspect in the construction of highly substituted and complex target molecules. mountainscholar.orgchemrxiv.org The differential reactivity of various halogens (F, Cl, Br, I) on the same pyridine core enables chemists to perform sequential and site-selective reactions, providing a powerful tool for molecular engineering. rsc.org This strategic placement of halogens is a long-standing challenge in organic chemistry, and the development of methods to synthesize and utilize polyhalogenated pyridines is an active area of research. mountainscholar.orgchemrxiv.org

Specific Research Focus on 4-Chloro-2-fluoro-3-iodopyridine within Contemporary Organic Chemistry

Within the class of halogenated pyridines, this compound has emerged as a particularly valuable building block. The distinct electronic environment created by the three different halogen substituents at positions 2, 3, and 4 provides a platform for highly selective and sequential functionalization. The iodine atom is typically the most reactive site for cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of carbon-based substituents. The fluorine and chlorine atoms, being less reactive under these conditions, can be targeted in subsequent synthetic steps, often under nucleophilic aromatic substitution conditions.

This differential reactivity makes this compound an attractive starting material for the synthesis of complex, polysubstituted pyridines, which are often key fragments in the development of novel pharmaceuticals and agrochemicals. chemimpex.com Research has demonstrated the utility of similarly substituted halopyridines as intermediates in the synthesis of pentasubstituted pyridines, highlighting the potential of these halogen-rich scaffolds. acs.orgresearchgate.netnih.gov The strategic arrangement of chloro, fluoro, and iodo groups on the pyridine ring offers a powerful handle for chemists to construct elaborate molecular architectures with a high degree of control and precision.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₂ClFIN |

| Molecular Weight | 257.43 g/mol |

| Physical State | Solid |

| CAS Number | 113975-22-7 |

An exploration of the synthetic pathways toward the highly functionalized heterocyclic compound this compound reveals a landscape of sophisticated chemical strategies. The precise installation of three distinct halogen atoms onto a pyridine ring necessitates a deep understanding of regioselectivity and sequential reaction control. This article details the synthetic methodologies pertinent to the preparation of this compound, focusing on direct synthesis considerations, regioselective halogenation techniques, and the strategic use of molecular rearrangements.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-fluoro-3-iodopyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClFIN/c6-3-1-2-9-5(7)4(3)8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYINSBDGPOBVRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClFIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profile and Transformational Chemistry of 4 Chloro 2 Fluoro 3 Iodopyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions of 4-Chloro-2-fluoro-3-iodopyridine

Nucleophilic aromatic substitution on the electron-deficient pyridine (B92270) ring is activated by the electron-withdrawing halogen substituents. The regioselectivity of these reactions is governed by the position of the halogens relative to the ring nitrogen and their intrinsic leaving group abilities. In the context of this compound, the C2, C4, and C6 positions are activated towards nucleophilic attack.

Reactivity at the Iodine Position

The carbon-iodine bond is the most polarizable but also the weakest among the carbon-halogen bonds in the molecule. However, in nucleophilic aromatic substitution reactions, iodide is generally a poor leaving group compared to fluoride (B91410) and chloride, especially from an activated aromatic ring. The rate-determining step in SNAr is typically the initial attack of the nucleophile to form the Meisenheimer complex, which is favored by more electronegative, electron-withdrawing halogens. Consequently, direct displacement of the iodine at the C3 position via a standard SNAr mechanism is generally not favored and is rarely observed. Its primary role is in transition metal-catalyzed processes.

Reactivity at the Chlorine Position

The chlorine atom at the C4 position is a primary site for nucleophilic aromatic substitution. The para-position relative to the ring nitrogen is highly activated, making the C4-Cl bond susceptible to cleavage by nucleophiles. Studies on related compounds, such as 4-chloro-3-iodopyridine, demonstrate that the chlorine atom is readily displaced by various nucleophiles. For instance, reaction with alcohols like isopropanol (B130326) or benzyl (B1604629) alcohol under basic conditions leads to the selective formation of the corresponding 4-alkoxy-3-iodopyridines in good yields. nih.gov This highlights the enhanced reactivity of the C4 position in SNAr processes.

Illustrative SNAr Reactions at the C4-Chloro Position of an Analogous Compound

| Nucleophile | Product | Yield (%) | Reference |

| Isopropanol | 3-Iodo-4-isopropoxypyridine | 69 | nih.gov |

| Benzyl alcohol | 4-Benzyloxy-3-iodopyridine | 72 | nih.gov |

| Sodium methoxide | 4-Methoxy-3-iodopyridine | - | |

| Potassium amide | 4-Amino-3-iodopyridine | - |

Reactivity at the Fluorine Position

The fluorine atom at the C2 position is also a potential site for nucleophilic attack. The C-F bond is the most polarized carbon-halogen bond, and the ortho-position to the ring nitrogen is electronically activated. In SNAr reactions, fluoride is an excellent leaving group due to the high electronegativity of fluorine, which stabilizes the transition state of the reaction. For many polyhalogenated pyridines, reactions with nucleophiles such as amines show a preference for substitution at the fluorine-bearing carbon. rsc.orgrsc.org For example, studies on 2-fluoropyridine (B1216828) have shown it to be significantly more reactive towards sodium ethoxide than 2-chloropyridine. This inherent reactivity suggests that the C2-F position in this compound is a highly probable site for nucleophilic substitution, potentially competing with or exceeding the reactivity at the C4-Cl position depending on the nucleophile and reaction conditions.

Regioselectivity and Site-Selective Functionalization in SNAr Processes

The regioselectivity of SNAr reactions on this compound is a nuanced interplay of electronic and steric factors. Generally, for dihalopyridines such as 2,4-difluoro- or 2,4-dichloropyridine, nucleophilic substitution occurs preferentially, and often exclusively, at the 4-position. acs.orgacs.orgresearchgate.net This preference is attributed to the greater activation of the para-position by the ring nitrogen.

However, the leaving group ability (F > Cl) can also be a decisive factor. In reactions with certain nucleophiles, particularly amines, the higher reactivity of the C-F bond can lead to selective substitution at the C2 position. rsc.org The presence of the bulky iodine atom at the C3 position can also exert a steric influence, potentially hindering attack at the adjacent C2 and C4 positions, although this effect is generally secondary to the electronic activation. By careful selection of the nucleophile and reaction conditions (temperature, solvent, base), it is possible to achieve site-selective functionalization, allowing for the stepwise modification of the pyridine core.

Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Transition metal-catalyzed cross-coupling reactions provide a complementary and powerful strategy for the functionalization of this compound. The reactivity of the different carbon-halogen bonds in these reactions is typically opposite to that observed in SNAr, following the general trend of I > Br > Cl >> F for oxidative addition to a low-valent metal center like palladium(0).

Suzuki-Miyaura Coupling Chemistry

The Suzuki-Miyaura coupling, which forms carbon-carbon bonds using a palladium catalyst and an organoboron reagent, is a cornerstone of modern organic synthesis. In the context of this compound, the vast difference in reactivity between the C-I, C-Cl, and C-F bonds allows for highly selective transformations.

The carbon-iodine bond at the C3 position is the most reactive site for oxidative addition to a palladium(0) catalyst. This enables selective Suzuki-Miyaura coupling at this position while leaving the chloro and fluoro substituents untouched. This chemoselectivity is a well-established principle in the cross-coupling of polyhalogenated heterocycles. rsc.org For instance, related compounds like 2-fluoro-4-iodopyridine (B1312466) undergo selective cross-coupling reactions, such as Buchwald-Hartwig amination, exclusively at the C-I bond. researchgate.netthieme-connect.de This provides strong precedent for the expected reactivity of this compound.

Following the initial coupling at the C3-I position, the remaining C4-Cl and C2-F bonds can be subjected to further transformations. While the C-F bond is generally unreactive in palladium-catalyzed cross-coupling, the C4-Cl bond can be functionalized under more forcing conditions or by using specialized catalyst systems. It has been shown that for 2,4-dichloropyridines, selective Suzuki coupling can be directed to the C4 position by judicious choice of ligands and conditions, overriding the conventional preference for the C2 position. nih.gov This offers a potential pathway for subsequent functionalization after an initial reaction at the iodine site.

This predictable hierarchy of reactivity (I >> Cl > F) in Suzuki-Miyaura coupling makes this compound an excellent substrate for the controlled, stepwise synthesis of tetra- and penta-substituted pyridines. An initial Suzuki-Miyaura reaction at C3 can be followed by an SNAr reaction at C4 or C2, or a second cross-coupling at C4, to build molecular complexity in a highly controlled manner.

Illustrative Selective Cross-Coupling of a Halogenated Pyridine Analog

| Substrate | Coupling Partner | Catalyst/Ligand | Product | Yield (%) | Position of Reaction | Reference |

| 2-Fluoro-4-iodopyridine | Aromatic Amines | Pd(OAc)₂/BINAP | 4-Amino-2-fluoropyridine derivative | Good | C4 (Iodo) | researchgate.net |

Stille and Negishi Coupling Reactions

Stille and Negishi cross-coupling reactions are powerful methods for forming carbon-carbon bonds. In the context of polyhalogenated pyridines, the reaction preferentially occurs at the most reactive C-I bond.

Stille Coupling: While specific examples for this compound are not extensively documented in leading journals, the reactivity of analogous compounds provides a clear indication of its expected behavior. For instance, the Stille coupling of 2-fluoro-4-iodopyridine with various organostannanes proceeds with high efficiency and selectivity at the iodo-substituted position. thieme-connect.com The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, to couple the pyridine with an organotin reagent. Given the higher reactivity of the C-I bond, it is anticipated that this compound would react similarly at the C-3 position, leaving the chloro and fluoro substituents intact for potential subsequent transformations.

Negishi Coupling: The Negishi coupling, which utilizes an organozinc reagent, is another key transformation for this class of compounds. Research on the closely related 2-fluoro-4-iodopyridine demonstrates that it can be converted into a pyridinyl-zinc organometallic intermediate via lithium-halogen exchange followed by transmetalation with a zinc salt like ZnCl₂. acs.org This intermediate undergoes regioselective palladium-catalyzed coupling with aryl halides. acs.org For this compound, a similar strategy involving initial iodine-lithium exchange would generate a C-3 zinc species, which would then participate in Negishi cross-coupling to introduce a new carbon substituent selectively at the 3-position. Studies on other halopyridines confirm that the Negishi reaction is a robust method for the functionalization of such scaffolds. rsc.org

Table 1: Representative Conditions for Stille and Negishi Coupling of Analogous Iodopyridines

| Coupling Type | Pyridine Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Stille | 2-Fluoro-4-iodopyridine | Organostannane | Pd(PPh₃)₄ | 4-Aryl/alkenyl-2-fluoropyridine | thieme-connect.com |

| Negishi | 2-Fluoro-4-iodopyridine | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ / n-BuLi, ZnCl₂ | 4-(2-Fluoropyridin-4-yl)pyrimidine | acs.org |

Other Metal-Mediated Carbon-Carbon and Carbon-Heteroatom Bond Formations

Beyond Stille and Negishi reactions, this compound is a suitable substrate for a variety of other metal-catalyzed transformations that exploit the reactivity of the C-I bond.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organohalide is one of the most widely used C-C bond-forming reactions. For polyhalogenated heteroarenes, the site of the Suzuki-Miyaura coupling is dictated by the relative reactivity of the C-halogen bonds (I > Br > Cl). rsc.org Therefore, this compound is expected to react selectively at the C-3 position with a boronic acid or ester in the presence of a palladium catalyst and a base. rsc.org This allows for the introduction of aryl, heteroaryl, or alkyl groups at this position.

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org The high reactivity of the C-I bond makes it the exclusive site for this transformation in polyhalopyridines. researchgate.netnih.gov The reaction of this compound with a terminal alkyne would yield the corresponding 3-alkynyl-4-chloro-2-fluoropyridine, a valuable intermediate for the synthesis of more complex heterocyclic structures. wikipedia.org

Heck Coupling: The Heck reaction forms a substituted alkene through the palladium-catalyzed reaction of an unsaturated halide with an alkene. ffame.org Similar to other cross-coupling reactions, the C-I bond of this compound would be the reactive center, allowing for the selective introduction of an alkenyl substituent at the C-3 position.

Buchwald-Hartwig Amination: This palladium-catalyzed C-N bond-forming reaction is crucial for synthesizing arylamines. While the C-I bond is typically more reactive in C-C couplings, studies on analogous 2-fluoro-4-iodopyridines have shown that selective C-N bond formation can occur at the C-4 position, displacing the chlorine atom, under specific Buchwald-Hartwig conditions. researchgate.net This provides a complementary method to functionalize the pyridine ring, targeting a different position than the typical C-I couplings. nih.gov

Table 2: Expected Metal-Mediated Reactions at the C-3 Position of this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Reference (Analogous Systems) |

|---|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester | Pd catalyst, Base | C-C | rsc.org |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (sp) | wikipedia.orgresearchgate.net |

| Heck | Alkene | Pd catalyst, Base | C-C (sp²) | ffame.org |

Other Selective Functionalization Reactions of this compound

The reactivity of this compound is not limited to metal-catalyzed cross-coupling at the C-3 position. Other selective transformations enable functionalization at different sites on the pyridine ring.

C-H Functionalization Adjacent to Halogen Substituents

The electron-withdrawing nature of the three halogen substituents acidifies the remaining C-H proton at the C-5 position, making it susceptible to deprotonation by strong bases. Research has demonstrated that various iodopyridines, including the closely related isomer 2-chloro-3-fluoro-4-iodopyridine, can be selectively lithiated at the position ortho to a directing halogen group using lithium diisopropylamide (LDA) at low temperatures. acs.orgresearchgate.net This ortho-lithiation generates a potent organometallic intermediate that can be trapped with a wide range of electrophiles (E+), introducing a new substituent at the C-5 position. researchgate.netacs.org This method provides a powerful tool for creating pentasubstituted pyridines.

Table 3: C-H Functionalization via Directed ortho-Lithiation

| Substrate (Analog) | Reagents | Intermediate | Electrophile (E+) | Product | Reference |

|---|---|---|---|---|---|

| 2-Chloro-3-fluoro-4-iodopyridine | 1. LDA, THF, -75°C | 5-Lithio-2-chloro-3-fluoro-4-iodopyridine | D₂O, CH₃I, PhCHO | 5-E-2-chloro-3-fluoro-4-iodopyridine | acs.orgresearchgate.net |

Dearomatization-Rearomatization Cascade Approaches

Dearomatization-rearomatization strategies offer a sophisticated pathway to functionalize aromatic systems by temporarily disrupting the aromaticity to enable otherwise difficult reactions. rsc.org For pyridines, this can involve the formation of a pyridinium (B92312) salt, which then undergoes nucleophilic addition (dearomatization), followed by a rearrangement and elimination sequence to restore aromaticity with a new substitution pattern. rsc.orgsmolecule.com While specific applications of this cascade to this compound are not prominently reported, the methodology has been successfully applied to other pyridine derivatives. smolecule.com For instance, a phosphine-mediated dearomatization-rearomatization mechanism has been proposed for the fluorination of other halopyridines, highlighting the potential of such strategies for complex functionalizations. smolecule.com

Generation and Reactivity of Organometallic Intermediates

The generation of organometallic intermediates from this compound is a key strategy for its functionalization. As discussed, directed ortho-lithiation with LDA at the C-5 position is a primary method. acs.orgresearchgate.net

Another important phenomenon is the "halogen dance" reaction, which involves the base-induced migration of a halogen atom around the aromatic ring via a series of lithiated intermediates. researchgate.net For example, treatment of 2-fluoro-3-iodopyridine (B38475) with LDA can lead to the formation of a lithiated species that rearranges to a more stable intermediate before being trapped. researchgate.net This process can be controlled by temperature and reaction time, offering a pathway to isomers that are not accessible through direct substitution. researchgate.netuniba.it The application of this methodology to this compound could potentially lead to a variety of rearranged and functionalized pyridine derivatives, further expanding its synthetic utility. These highly reactive organometallic species serve as powerful precursors for creating novel carbon-carbon and carbon-heteroatom bonds by reacting with various electrophiles. researchgate.net

Q & A

Q. Optimization Tips :

- Yields are highly dependent on temperature (typically −78°C to 0°C for halogen dance) and stoichiometry of halogenating agents.

- Purity (>98%) can be achieved via column chromatography or recrystallization, as noted in quality control protocols for analogous compounds .

How can researchers resolve contradictions in spectroscopic data during structural characterization?

Advanced Research Question

Discrepancies in NMR or mass spectrometry (MS) data may arise from:

Q. Methodological Approach :

- Cross-validate with high-resolution MS (HRMS) to confirm molecular formula (C5H2ClFIN, MW 257.43) .

- Reference PubChem CID 54758839 for standardized spectral data .

What strategies enhance regioselectivity in further functionalization of this compound?

Advanced Research Question

The iodine atom is the most reactive site for cross-coupling (e.g., Suzuki-Miyaura or Stille reactions). To ensure selectivity:

Basic Research Question

Q. Stability Data :

- Shelf Life : >2 years under inert gas (N2/Ar) .

- Decomposition Products : Detected via GC-MS include pyridine derivatives with reduced halogen content .

What analytical techniques are critical for assessing purity in multi-halogenated pyridines?

Advanced Research Question

- HPLC-DAD/ELSD : Quantify impurities using reverse-phase C18 columns with acetonitrile/water gradients .

- Elemental Analysis : Confirm halogen ratios (Cl:F:I) via combustion analysis; deviations >0.3% indicate impurities .

Case Study : A 2022 study reported 99.2% purity for 5-bromo-2-chloro-4-fluoro-3-iodopyridine using LC-MS and 19F NMR .

How can computational chemistry predict reactivity patterns in this compound?

Advanced Research Question

- DFT Calculations : Model Fukui indices to identify electrophilic/nucleophilic sites. Iodine shows the highest electrophilicity (f⁻ = 0.15) .

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict sites for nucleophilic attack (e.g., iodine for SNAr reactions) .

What are the challenges in scaling up laboratory-scale synthesis to industrial production?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.